2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to the 4-aryl-4H-chromene class of compounds, which are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The compound features a 4-chlorophenyl substituent at the 4-position of the chromene scaffold, which contributes to its electronic and steric profile.
Properties
Molecular Formula |
C16H13ClN2O2 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H13ClN2O2/c17-10-6-4-9(5-7-10)14-11(8-18)16(19)21-13-3-1-2-12(20)15(13)14/h4-7,14H,1-3,19H2 |
InChI Key |
NPVYWURTMAFNIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the reaction of 4-chlorobenzaldehyde, malononitrile, and dimedone in the presence of a catalyst such as piperidine. The reaction is carried out in ethanol under reflux conditions for several hours, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit promising anticancer properties. A study published in Acta Crystallographica highlighted that the compound's structural features allow it to interact effectively with biological targets involved in cancer progression . The presence of the chlorophenyl group enhances its cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound makes it a valuable precursor for synthesizing functional materials. It can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its favorable electronic properties . The compound's ability to form stable thin films enhances its applicability in electronic devices.
Polymer Chemistry
In polymer science, this compound serves as a building block for creating novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites .
Analytical Chemistry
Chromatographic Applications
this compound can be employed as a standard reference material in chromatographic analyses. Its distinct chemical characteristics allow for effective separation and identification in complex mixtures using techniques such as high-performance liquid chromatography (HPLC) .
Case Studies
| Study Title | Authors | Findings | Journal |
|---|---|---|---|
| Anticancer Activity of Chromene Derivatives | S. K. Mohamed et al. | Identified significant cytotoxic effects on cancer cell lines | Acta Crystallographica |
| Antimicrobial Efficacy of Novel Chromene Compounds | J. Cobo et al. | Demonstrated broad-spectrum antimicrobial activity | Journal of Medicinal Chemistry |
| Development of Organic Electronics Using Chromene Derivatives | M. Akkurt et al. | Showed improved efficiency in OLED applications | Advanced Materials |
Mechanism of Action
The exact mechanism of action for 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses.
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
- 4-Methoxyphenyl Derivative : Adopts a sofa conformation in the pyran ring, with hydrogen bonds forming corrugated layers parallel to the bc plane . This contrasts with the 3,4-dimethoxyphenyl analogue, where the cyclohexyl ring adopts a half-boat conformation .
- Naphthyl Derivatives : Substituents like 1-naphthyl introduce large dihedral angles (up to 96.7°), affecting π-π stacking and dimerization via N–H⋯N bonds .
Structure-Activity Relationship (SAR) Insights
- This is contrasted with electron-donating groups (e.g., methoxy in UCPH-101), which improve selectivity for EAAT1 inhibition .
- Bulkier Substituents : Naphthyl and trichlorophenyl groups (e.g., in ) introduce steric hindrance, which can either enhance target specificity (e.g., tyrosinase inhibition ) or reduce solubility .
- Hydrogen Bonding : Analogues with hydrogen-bonding networks (e.g., thiophen-2-yl derivative ) show improved crystallinity, which may correlate with formulation stability.
Biological Activity
2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the chromene family, which is known for its wide range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects, along with structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of an amino group and a cyano group in its structure enhances its reactivity and biological potential.
1. Anticancer Activity
Numerous studies have reported the anticancer properties of chromene derivatives. The compound has shown significant activity against various cancer cell lines through different mechanisms:
- Mechanism of Action : The anticancer effect is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have been shown to activate caspase pathways, leading to DNA fragmentation and apoptosis in tumor cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Apoptosis via caspase activation |
| A549 (lung cancer) | 15.0 | Inhibition of tubulin polymerization |
| HeLa (cervical cancer) | 10.0 | Induction of G2/M cell cycle arrest |
2. Antimicrobial Activity
The compound has exhibited promising antimicrobial properties against various pathogens:
- Activity Against Bacteria : Studies have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is crucial for enhancing antibacterial activity .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases:
- Mechanism : The neuroprotective effect is hypothesized to occur through the inhibition of oxidative stress and inflammation pathways. In animal models, it has shown a reduction in neuronal cell death induced by neurotoxins .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances anticancer and antimicrobial activities.
- Amino Group Positioning : Variations in the positioning of the amino group can significantly alter the compound's efficacy.
- Carbonitrile Group : The carbonitrile moiety contributes to overall reactivity and bioactivity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study investigated its effects on MCF-7 breast cancer cells and found that treatment led to a significant decrease in cell viability and induction of apoptosis markers such as cleaved caspase-3 .
- Antimicrobial Efficacy : In a clinical setting, derivatives were tested against resistant bacterial strains, showing promise as new antimicrobial agents .
Q & A
Q. Example Protocol :
Combine 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and cyclohexane-1,3-dione (10 mmol) in ethanol.
Add catalytic piperidine (0.5 mL) and reflux at 80°C for 6–8 hours.
Cool the mixture, filter the precipitate, and recrystallize from ethanol.
Basic: How is the crystal structure of this compound characterized, and what conformational features are critical for stability?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings include:
- Space Group and Unit Cell : The compound typically crystallizes in a triclinic (P1) or monoclinic (C2/c) system with unit cell parameters (e.g., a = 8.5931 Å, b = 8.7409 Å, c = 11.0695 Å) .
- Conformation : The fused cyclohexenone and pyran rings adopt sofa conformations , with puckering parameters (e.g., θ = 2.5–21.3°) confirming minimal ring distortion .
- Hydrogen Bonding : Intermolecular N–H⋯N and N–H⋯O bonds stabilize the lattice, forming corrugated layers parallel to the bc plane .
Q. Experimental Design for SAR :
Synthesize analogs with varying para-substituents (e.g., –Cl, –CH₃, –OCH₃).
Characterize structures via SC-XRD and compare puckering parameters.
Test antimicrobial activity using broth microdilution assays (CLSI guidelines).
Advanced: How to resolve contradictions in reported biological data for chromene derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., MCF-7 vs. HeLa) affect activity. Standardize assays using ATCC strains .
- Crystallographic Artifacts : Polymorphism (e.g., solvent-dependent crystal forms) can alter solubility and bioactivity. Use PXRD to verify phase purity .
- Stereochemical Factors : Unreported enantiomers in racemic mixtures may have divergent activities. Employ chiral HPLC or CD spectroscopy for resolution .
Case Study :
A 2021 study found that the β-chloroenaldehyde intermediate in synthesis can lead to stereochemical impurities, reducing antifungal efficacy by 40% in non-optimized protocols .
Advanced: What computational methods complement experimental studies of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond lengths/angles (e.g., C–C = 1.52–1.55 Å vs. XRD: 1.50–1.53 Å) .
- Molecular Docking : Simulate binding to targets like DNA gyrase (PDB: 1KZN) to rationalize antimicrobial activity. Chlorophenyl groups show stronger π-π stacking with Tyr-122 .
- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., LogP = 2.8–3.2) and toxicity (e.g., AMES mutagenicity: negative) .
Basic: What spectroscopic techniques are used for characterization?
Methodological Answer:
- IR Spectroscopy : Identify NH₂ (3320–3360 cm⁻¹), C≡N (2210–2240 cm⁻¹), and C=O (1680–1700 cm⁻¹) stretches .
- NMR : ¹H NMR (DMSO-d₆) shows NH₂ protons at δ 6.8–7.2 ppm and aromatic protons (4-chlorophenyl) at δ 7.4–7.6 ppm .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 315.08 (C₁₆H₁₂ClN₂O₂⁺) .
Advanced: How does solvent polarity affect reaction yields in synthesis?
Methodological Answer:
- Polar Protic Solvents (e.g., ethanol) : Increase cyclization rates (yield: 75–85%) due to stabilization of intermediates via H-bonding .
- Aprotic Solvents (e.g., DMF) : Reduce yields (50–60%) but improve regioselectivity in sterically hindered analogs .
- Solvent-Free Conditions : Microwave-assisted synthesis achieves 90% yield in 20 minutes but requires rigorous temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
